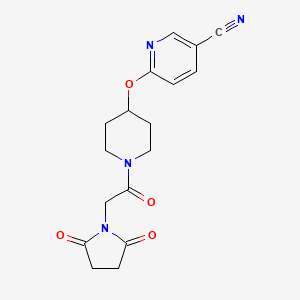
6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with specific cellular components, such ascalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Biochemical Pathways
The compound appears to influence the glucose uptake rate and the production of adenosine triphosphate (ATP) within the cell . This suggests that it may affect energy metabolism pathways. Additionally, it has been shown to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes .
Result of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular ATP during monoclonal antibody production . In addition, it also suppressed the galactosylation on a monoclonal antibody .
Actividad Biológica
The compound 6-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N4O3, with a molecular weight of approximately 356.42 g/mol. The structure features a nicotinonitrile moiety linked to a piperidine ring and a dioxopyrrolidine group, which are significant for its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. For instance, studies on related compounds have demonstrated the ability to inhibit specific cancer cell lines through modulation of cell cycle regulation and apoptosis pathways .
- Neuroprotective Effects : The presence of the piperidine and pyrrolidine moieties suggests potential neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
Biological Activity Data
A summary of biological activity data related to the compound is presented in Table 1.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Study : A study investigated the effects of a similar dioxopyrrolidine derivative on breast cancer cells. The results showed a significant reduction in cell viability and increased apoptosis markers, suggesting that the compound could be developed into a therapeutic agent against breast cancer .
- Neuroprotection Research : In a model of Alzheimer's disease, a derivative exhibited protective effects against beta-amyloid-induced toxicity in neuronal cultures. This suggests potential applications for neurodegenerative diseases .
- Antimicrobial Activity : A recent study evaluated various piperidine derivatives against multi-drug resistant bacterial strains, demonstrating significant antimicrobial activity and suggesting further exploration for antibiotic development .
Propiedades
IUPAC Name |
6-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-9-12-1-2-14(19-10-12)25-13-5-7-20(8-6-13)17(24)11-21-15(22)3-4-16(21)23/h1-2,10,13H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOJJFIZRBDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













